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Compound of Interest

Compound Name: (S)-2-(Benzyloxymethyl)pyrrolidine

Cat. No.: B3165045

This technical guide provides a detailed overview of the spectroscopic data for the chiral
compound (S)-2-(Benzyloxymethyl)pyrrolidine. The information is tailored for researchers,
scientists, and professionals in drug development, offering a comprehensive look at its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This
document presents predicted data based on the compound's structure, alongside detailed
experimental protocols for acquiring such spectra.

Compound Overview

o Compound Name: (S)-2-(Benzyloxymethyl)pyrrolidine

Molecular Formula: C12H17NO[1]

Molecular Weight: 191.27 g/mol [1][2]

Exact Mass: 191.131014 Dal[1]

CAS Number: 89597-97-7[1]

**(S)-2-(Benzyloxymethyl)pyrrolidine is a chiral organic compound featuring a pyrrolidine ring
substituted at the 2-position with a benzyloxymethyl group.[3] This structure makes it a valuable
building block in asymmetric synthesis and medicinal chemistry.[2]

Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for (S)-2-
(Benzyloxymethyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (500 MHz, CDCIs)

. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
7.38-7.25 m 5H - Ar-H
4.55 S 2H - O-CHz-Ph
3.52 dd 1H 9.0,4.0 CH-CHz2-O
3.45 dd 1H 9.0,6.5 CH-CH2-O
3.20 m 1H - N-CH
2.95 m 1H - N-CH:
2.85 m 1H - N-CH:
2.10 s (broad) 1H - N-H
190-1.70 m 4H - CH2-CH:z

Predicted 3C NMR Data (125 MHz, CDCls)
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Chemical Shift (8) ppm Assighment
138.5 Ar-C (quaternary)
128.4 Ar-CH

127.7 Ar-CH

127.5 Ar-CH

74.0 0O-CH2-Ph
73.5 CH2-O

58.0 N-CH

46.5 N-CH2

28.0 CH:

255 CH:

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

3350 - 3300 Medium, Broad N-H Stretch (secondary amine)
3100 - 3000 Medium C-H Stretch (aromatic)

2980 - 2850 Strong C-H Stretch (aliphatic)

1600, 1495, 1450 Medium to Weak C=C Stretch (aromatic ring)
1100 Strong C-O-C Stretch (ether)

C-H Bend (monosubstituted
740, 700 Strong
benzene)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron lonization - El)
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miz Relative Intensity (%) Assighment

191 20 [M]* (Molecular lon)

108 80 [C7HsO]*

o1 100 [F:;l—:)]+ (Tropylium ion - Base
84 95 [CsH1o0N]*

70 50 [CaHsN]*+

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-25 mg of (S)-2-(Benzyloxymethyl)pyrrolidine and
dissolve it in approximately 0.7 mL of deuterated chloroform (CDCIs). The solvent should
contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

« Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette with
a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any
particulate matter that could cause peak broadening.

o Data Acquisition:

o

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock the spectrometer on the deuterium signal of the CDCls.

[¢]

Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.

o

Acquire the *H NMR spectrum. For a typical small molecule, 8 to 16 scans are usually
sufficient.
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o For the 13C NMR spectrum, a larger number of scans will be necessary due to the low
natural abundance of the 13C isotope.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the
chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the *H NMR
spectrum to determine the relative number of protons.

IR Spectroscopy

o Sample Preparation (Thin Film Method):

o Place a few drops of a concentrated solution of (S)-2-(Benzyloxymethyl)pyrrolidine in a
volatile solvent (e.g., dichloromethane) onto the surface of a clean, dry salt plate (e.g.,
NaCl or KBr).

o Allow the solvent to evaporate, leaving a thin film of the neat compound on the plate.
o Data Acquisition:

o Place the salt plate in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

» Data Processing: Identify and label the wavenumbers of the significant absorption bands in
the spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample, typically dissolved in a
suitable volatile solvent like methanol or acetonitrile, into the mass spectrometer. For
Electron lonization (El), the sample is vaporized in the ion source.

 lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a
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positively charged molecular ion ([M]*) and causing it to fragment.

e Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated by
an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The most abundant ion is designated as the base peak and is
assigned a relative abundance of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (S)-2-(Benzyloxymethyl)pyrrolidine.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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